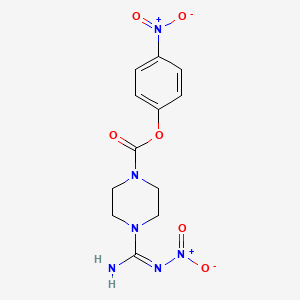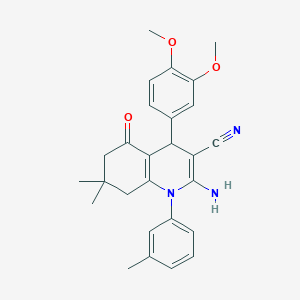![molecular formula C23H19ClF3N3OS B11533488 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533488.png)
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various substituents such as amino, chloro, and trifluoromethyl groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable thiophene precursor.
Substitution Reactions: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Amination and Carbonitrile Formation: The amino group can be introduced through nucleophilic substitution reactions, and the carbonitrile group can be formed through a cyanation reaction using reagents like sodium cyanide.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, enhancing its complexity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives and compounds with similar substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:
Hexahydroquinoline Derivatives: Compounds with variations in the substituents on the quinoline core, such as different halogens or alkyl groups.
Thiophene-Containing Compounds: Molecules with thiophene rings and various functional groups, which may exhibit different electronic and biological properties.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, which are known for their unique chemical stability and biological activity.
Properties
Molecular Formula |
C23H19ClF3N3OS |
|---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClF3N3OS/c1-22(2)9-16-20(17(31)10-22)19(18-4-3-7-32-18)13(11-28)21(29)30(16)15-8-12(23(25,26)27)5-6-14(15)24/h3-8,19H,9-10,29H2,1-2H3 |
InChI Key |
BVEIKLNOSKTTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11533408.png)

![Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11533428.png)
![4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11533431.png)
![N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11533432.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11533434.png)
![4-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533436.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11533442.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11533444.png)
![2-ethoxy-4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11533446.png)
![1-({2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11533463.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(pyridin-2-YL)acetamide](/img/structure/B11533474.png)

